molecular formula C5H5N5O B1520742 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetamide CAS No. 1240527-80-3

2-(3-cyano-1H-1,2,4-triazol-1-yl)acetamide

Cat. No. B1520742
M. Wt: 151.13 g/mol
InChI Key: IMCWBQIDQSRZMJ-UHFFFAOYSA-N
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Description

2-(3-cyano-1H-1,2,4-triazol-1-yl)acetamide is a chemical compound with the CAS Number: 1240527-80-3 . It has a molecular weight of 151.13 .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetamide, has been reported in the literature . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .


Molecular Structure Analysis

The InChI code for 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetamide is 1S/C5H5N5O/c6-1-5-8-3-10(9-5)2-4(7)11/h3H,2H2,(H2,7,11) .


Chemical Reactions Analysis

While specific chemical reactions involving 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetamide are not available, it’s worth noting that 1,2,4-triazole derivatives have been synthesized and evaluated as promising anticancer agents .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetamide include a density of 1.7±0.1 g/cm3, a molar refractivity of 82.4±0.5 cm3, and a polar surface area of 84 Å2 .

Scientific Research Applications

Antitumor Activity

Researchers have developed novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives utilizing 2-cyanoacetamide derivatives, showing promising antitumor effects against different cell lines. Specifically, fused pyrimidine acetonitrile derivatives exhibited significant inhibitory effects comparable to known anticancer drugs (Albratty et al., 2017).

Insecticidal Properties

In another study, innovative heterocycles incorporating a thiadiazole moiety were synthesized using a similar cyanoacetamide derivative, which were tested for their insecticidal properties against the cotton leafworm, Spodoptera littoralis, indicating the compound's potential in agricultural applications (Fadda et al., 2017).

Drug Discovery and Click Chemistry

The compound's relevance extends to drug discovery, especially through click chemistry, a modular approach that appreciates the utility of 1,2,3-triazoles formed from azides and terminal acetylenes. This methodology is highlighted for its reliability, specificity, and bio-compatibility, significantly contributing to the development of new drugs (Kolb & Sharpless, 2003).

Antimicrobial Activity

N-(benzo[d]thiazol-2-yl)-2-(4-substituted-1H-1,2,3-triazol-1-yl)acetamides were synthesized, exhibiting promising antimicrobial activities against various pathogens, showcasing the compound's versatility in generating bioactive molecules with potential therapeutic applications (Rezki, 2016).

Future Directions

The future directions for research on 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetamide could involve further exploration of its potential applications, particularly given the promising properties of 1,2,4-triazole derivatives in medicinal chemistry .

properties

IUPAC Name

2-(3-cyano-1,2,4-triazol-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5O/c6-1-5-8-3-10(9-5)2-4(7)11/h3H,2H2,(H2,7,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMCWBQIDQSRZMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=NN1CC(=O)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-cyano-1H-1,2,4-triazol-1-yl)acetamide

CAS RN

1240527-80-3
Record name 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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